molecular formula C9H13NO2S B13294009 2-Ethyl-N-methylbenzene-1-sulfonamide

2-Ethyl-N-methylbenzene-1-sulfonamide

Cat. No.: B13294009
M. Wt: 199.27 g/mol
InChI Key: GGNGIKIYEHBQNZ-UHFFFAOYSA-N
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Description

2-Ethyl-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-Methylbenzenesulfonyl chloride+EthylamineThis compound+HCl\text{2-Methylbenzenesulfonyl chloride} + \text{Ethylamine} \rightarrow \text{this compound} + \text{HCl} 2-Methylbenzenesulfonyl chloride+Ethylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-Ethyl-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-methylbenzenesulfonamide
  • 2-Methylbenzene-1-sulfonamide
  • N-Fluorobenzenesulfonimide
  • Trifluoromethanesulfonamide

Uniqueness

2-Ethyl-N-methylbenzene-1-sulfonamide is unique due to its specific structural features, such as the ethyl and methyl groups attached to the benzene ring. These structural differences can influence its reactivity and interactions with other molecules, making it distinct from other sulfonamide derivatives.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-ethyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-3-8-6-4-5-7-9(8)13(11,12)10-2/h4-7,10H,3H2,1-2H3

InChI Key

GGNGIKIYEHBQNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)NC

Origin of Product

United States

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